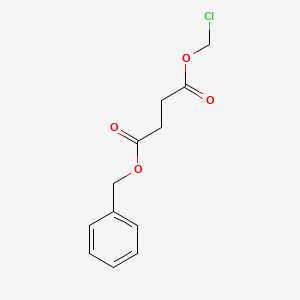

Benzyl (Chloromethyl) Succinate

Overview

Description

“Benzyl (Chloromethyl) Succinate” is a chemical compound with the formula C12H13ClO4 . It is used for research purposes . The compound has a molecular weight of 256.68 .

Synthesis Analysis

The synthesis of similar compounds involves the chloromethylation of aromatic compounds. This process is catalyzed by zinc iodide and involves the reaction of benzene with dimethoxymethane and chlorosulfonic acid . The reaction occurs at a temperature of 5-10°C .

Chemical Reactions Analysis

“Benzyl (Chloromethyl) Succinate” likely undergoes similar reactions to other benzylic compounds. For instance, benzylic halides show enhanced reactivity due to the adjacent aromatic ring . They can undergo SN1, SN2, and E1 reactions . Benzyl chloride, a related compound, can react with aqueous sodium hydroxide to give dibenzyl ether .

Physical And Chemical Properties Analysis

“Benzyl (Chloromethyl) Succinate” has several physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is also an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is classified as soluble, with a solubility of 0.885 mg/ml .

Scientific Research Applications

Chromatography

Benzyl (Chloromethyl) Succinate and its derivatives, such as succinic acid, have been utilized in chromatographic techniques. Tanaka and Fritz (1986) discussed the use of succinic acid as an eluent in ion-exclusion chromatography for the separation of aliphatic carboxylic acids. This method offers more sensitive detection of sample acids by significantly reducing the retention times and improving peak sharpness (Tanaka & Fritz, 1986).

Chemical Synthesis

Research on benzyl succinate derivatives has shown their potential in synthesizing compounds with biological activities. For instance, Kikumoto et al. (1990) synthesized derivatives that exhibited inhibitory properties against platelet aggregation and had antithrombotic effects in mice, indicating the versatility of benzyl succinate in medicinal chemistry (Kikumoto et al., 1990).

Crystal Engineering

In the realm of crystal engineering, Childs et al. (2004) demonstrated the formation of cocrystals containing fluoxetine hydrochloride with organic acids like succinic acid. This approach alters the physical properties of pharmaceutical compounds, potentially improving their solubility and bioavailability (Childs et al., 2004).

Biotechnology

Succinic acid, closely related to Benzyl (Chloromethyl) Succinate, has been explored for its bio-production using renewable resources. Jiang et al. (2017) provided an overview of the progress in succinic acid production, highlighting the importance of metabolic engineering and fermentation technology in developing sustainable processes (Jiang et al., 2017).

Environmental Science

Research by Landrum et al. (1984) utilized succinic acid derivatives to study the binding of pollutants to humic substances, offering insights into the environmental fate and transport of organic pollutants. This work underscores the role of Benzyl (Chloromethyl) Succinate derivatives in environmental chemistry (Landrum et al., 1984).

Antimicrobial and Antifungal Applications

Monoesters of succinic anhydride, a compound related to Benzyl (Chloromethyl) Succinate, have been investigated for their antifungal and antibacterial activities. Iqbal et al. (2014) found that the biological activity of these compounds varied with the substituent attached to the benzyl group, indicating their potential as antimicrobial agents (Iqbal et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as succinate dehydrogenase inhibitors (sdhis) are known to target the succinate dehydrogenase enzyme, an important membrane complex in the tricarboxylic acid cycle .

Mode of Action

Based on the action of similar compounds, it can be hypothesized that it may interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .

Biochemical Pathways

Benzyl (Chloromethyl) Succinate may affect the tricarboxylic acid cycle, a crucial metabolic pathway involved in cellular respiration . By inhibiting the Succinate Dehydrogenase enzyme, it could potentially disrupt the conversion of succinate to fumarate, thereby affecting the production of ATP and leading to cell death .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to inhibit CYP1A2 and CYP2C19 enzymes, which could potentially affect its metabolism .

Result of Action

Based on its potential mode of action, it could lead to the disruption of cellular respiration and energy production, resulting in cell death .

properties

IUPAC Name |

1-O-benzyl 4-O-(chloromethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQJMNMWWYYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445129 | |

| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143869-67-4 | |

| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

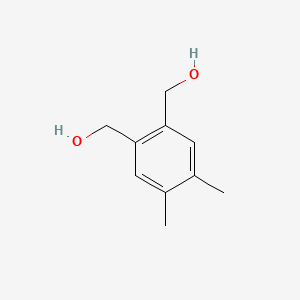

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)